molecular formula C14H13FO B6357442 1-(Benzyloxy)-4-fluoro-2-methylbenzene CAS No. 885267-19-6

1-(Benzyloxy)-4-fluoro-2-methylbenzene

Cat. No.: B6357442
CAS No.: 885267-19-6
M. Wt: 216.25 g/mol
InChI Key: NNRTUXYSQJXZKA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group

Biochemical Analysis

Biochemical Properties

1-(Benzyloxy)-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to induce oxidative stress in cells, which can further impact cellular functions and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting the metabolism of other substrates. Furthermore, this compound can interact with transcription factors, leading to alterations in gene expression. These changes can have downstream effects on various cellular processes, including cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that this compound can maintain its stability for several hours under controlled conditions, but prolonged exposure can result in degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of inducing oxidative stress and altering gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as liver and kidney damage . Additionally, high doses of this compound can lead to severe oxidative stress and inflammation, further impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation, leading to the formation of various metabolites that can interact with other metabolic pathways. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of this compound in the endoplasmic reticulum is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment . The presence of this compound in the endoplasmic reticulum allows it to effectively modulate enzyme activity and influence various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4-fluoro-2-methylbenzene.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
  • Reduction leads to the formation of 4-fluoro-2-methylbenzene.
  • Substitution reactions produce various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-methoxy-2-methylbenzene
  • 1-(Benzyloxy)-4-chloro-2-methylbenzene
  • 1-(Benzyloxy)-4-bromo-2-methylbenzene

Comparison: 1-(Benzyloxy)-4-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRTUXYSQJXZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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